![molecular formula C18H22N4O2 B2761217 N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)pyridine-3-carboxamide CAS No. 947822-99-3](/img/structure/B2761217.png)
N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Phase I Study of Cytotoxic Agent
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA) is explored for its cytotoxic properties, involving DNA intercalation and interaction with topoisomerases I and II, showing promise against solid tumors in preclinical mouse models. A Phase I clinical trial determined a maximum tolerated dose with minimal non-infusional toxicity, suggesting the need for exploring higher dosages or alternative administration methods to enhance therapeutic potential (McCrystal et al., 1999).
Environmental and Occupational Exposure Studies
Research on environmental and occupational exposures, such as to pirimicarb (an insecticide) and its metabolites, provides insights into human interaction with chemicals and potential health implications. These studies assess the metabolic pathways and excretion profiles of such compounds in humans, contributing to a better understanding of exposure risks and safety assessments (Hardt et al., 1999).
Metabolic Profiling and Excretion Studies
Investigations into the metabolism and excretion of compounds like L-735,524, an HIV-1 protease inhibitor, reveal complex metabolic pathways and highlight the importance of understanding pharmacokinetic profiles for optimizing therapeutic efficacy and minimizing toxicity (Balani et al., 1995).
Clinical Trials for Drug Efficacy and Safety
Clinical trials, such as those for XR5000, a topoisomerase I and II inhibitor, demonstrate the application of detailed pharmacokinetic studies in evaluating drug distribution, toxicity, and therapeutic advantages. These studies are crucial for determining optimal dosing schedules and advancing drug candidates through the development pipeline (Propper et al., 2003).
Exploration of Novel Uremic Toxins
Research identifying novel uremic toxins, such as N-methyl-2-pyridone-5-carboxamide (2PY), underscores the significance of biochemical and pharmacological studies in diagnosing and understanding the implications of metabolic byproducts, particularly in the context of renal failure and other pathological conditions (Rutkowski et al., 2003).
Safety and Hazards
作用機序
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon–carbon bond formation.
Pharmacokinetics
Its physical and chemical properties such as density (094 g/mL at 25 °C), boiling point (134 °C at 2 mm Hg), and vapor pressure (04 Pa at 1985 ℃) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which result in the formation of new carbon–carbon bonds.
Action Environment
The action, efficacy, and stability of N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)pyridine-3-carboxamide can be influenced by various environmental factors. For instance, its stability may be affected by light, as suggested by its storage conditions (2-8°C, protect from light) . Furthermore, its action and efficacy could be influenced by the pH of the environment, given its predicted pKa value of 15.01±0.46 .
特性
IUPAC Name |
N-[2-[3-(dimethylamino)propylcarbamoyl]phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-22(2)12-6-11-20-18(24)15-8-3-4-9-16(15)21-17(23)14-7-5-10-19-13-14/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECKYKZLPMSTRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)pyridine-3-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。